Methyl 4,5-dibromo-2-furoate
Description
Significance of Furan (B31954) Ring Systems in Chemical Research
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of organic molecules. chemimpex.combldpharm.com Its significance stems from its prevalence in numerous natural products, including alkaloids, terpenoids, and polyketides, many of which exhibit important biological activities. bldpharm.comorgsyn.org Consequently, furan derivatives are pivotal in pharmaceutical research and drug discovery, with many approved drugs containing this scaffold. bldpharm.comresearchgate.net The incorporation of a furan ring can enhance the pharmacological properties of a molecule, such as its biological activity, metabolic stability, or pharmacokinetic profile. chemimpex.comresearchgate.net Beyond medicine, furan-based compounds are integral to the agrochemical industry and are increasingly used in materials science for the development of advanced polymers with unique thermal and chemical resistance properties. chemimpex.comorgsyn.org The furan nucleus is also a versatile building block in organic synthesis, serving as a precursor for the construction of more complex molecular architectures. chemimpex.comorgsyn.org
Overview of Halogenation Strategies in Furan Chemistry
The functionalization of the furan ring through halogenation is a key strategy to modulate its electronic properties and to introduce reactive handles for further chemical transformations. A variety of methods for the halogenation of furans have been developed, with the choice of reagent and reaction conditions dictating the regioselectivity and extent of halogenation. lehigh.edu
Direct bromination using molecular bromine (Br₂) is a common method, though it can sometimes lead to a mixture of products and requires careful control of the reaction conditions. nih.govrsc.org To achieve greater selectivity, milder brominating agents such as N-bromosuccinimide (NBS) are frequently employed. rsc.orgmdpi.com The reactivity of the furan ring and the directing effects of existing substituents play a crucial role in determining the position of bromination. For instance, electrophilic substitution on the furan ring typically occurs at the α-positions (C2 and C5) due to the higher electron density at these carbons.
Other halogenation strategies include the use of copper-catalyzed methods, which can offer alternative selectivities and milder reaction conditions. bioorganics.biz The development of efficient and selective halogenation reactions is crucial for accessing a wide range of halogenated furan building blocks for synthetic chemistry. wiley.comgoogle.com
Positioning of Methyl 4,5-dibromo-2-furoate within Brominated Furan Derivatives Research
This compound is a significant compound within the class of brominated furan derivatives. It serves as a key synthetic intermediate and a versatile building block in organic synthesis. google.com Its primary importance lies in its role as a precursor to 4-amino-2-furancarboxylic acid, which is a characteristic structural component of the proximicins. cookechem.commdpi.com The proximicins are a family of novel aminofuran natural products with notable antibiotic and anticancer properties. cookechem.comas-1.co.jp
The two bromine atoms on the furan ring of this compound are strategically positioned to act as leaving groups in various chemical reactions. This reactivity allows for the introduction of diverse functionalities through nucleophilic substitution or metal-catalyzed cross-coupling reactions, making it a valuable tool for the synthesis of highly substituted and complex furan derivatives. google.com Consequently, this compound is utilized in the development of pharmaceuticals, agrochemicals, and potentially in the creation of novel materials. chemimpex.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-dibromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPUTCGINQNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399732 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-41-6 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Methyl 4,5 Dibromo 2 Furoate and Analogues
Direct Bromination Approaches for Furoate Esters
Direct bromination of furoate esters is a common method to introduce bromine atoms onto the furan (B31954) ring. The reactivity of the furan ring towards electrophilic substitution makes this approach feasible, though controlling the selectivity can be challenging. wikipedia.org
The furan ring in methyl 2-furoate is susceptible to electrophilic substitution. The position of bromination is influenced by the directing effects of the ester group and the reaction conditions. The electron-withdrawing nature of the methyl carboxylate group at the C2 position deactivates the furan ring, but substitution typically occurs at the C5 position. unipi.it Achieving dibromination at the C4 and C5 positions to produce Methyl 4,5-dibromo-2-furoate often requires specific reagents and conditions to overcome the deactivation and achieve the desired substitution pattern. google.com
Research has shown that the bromination of methyl 2-furoate can lead to a mixture of products, including the 5-bromo derivative and the desired 4,5-dibromo product. google.com The ratio of these products is highly dependent on the reaction parameters. google.com
Various brominating agents and catalytic systems are employed to enhance the yield and selectivity of the desired brominated furoates.
N-Bromosuccinimide (NBS) is often used as a milder and more selective brominating agent compared to molecular bromine. researchgate.net It is frequently used in radical substitution reactions but can also serve as a source of electrophilic bromine, particularly in the presence of an acid catalyst. Studies on the bromination of various furan derivatives have utilized NBS to achieve controlled bromination. researchgate.netresearchgate.net For instance, the bromination of methyl 2-methyl-3-furoate with NBS has been investigated to produce a variety of selectively brominated products. researchgate.net In some cases, NBS is used to introduce a single bromine atom onto the furan ring, which can then be followed by a second bromination step. scirp.org
Table 1: Examples of NBS-Mediated Bromination of Furan Derivatives
| Starting Material | Product(s) | Yield | Reference |
|---|---|---|---|
| Methyl 3-methyl-2-furoate | Methyl 3-(dibromomethyl)-2-furoate & Methyl 3-(monobromomethyl)-2-furoate | 60% & 25% | scirp.org |
| Methyl 2-methyl-furan-3-carboxylate | Methyl 2-(bromomethyl)-furan-3-carboxylate | 75% | scirp.org |
| Fraxinellone (B1674054) | Brominated fraxinellone derivatives | Good yields | researchgate.net |
Molecular bromine (Br₂) is a powerful brominating agent capable of reacting with furoate esters. cdnsciencepub.com However, its high reactivity can lead to a lack of selectivity and the formation of multiple byproducts, including addition products and polybrominated species. researchgate.netcdnsciencepub.com Controlling the reaction conditions, such as temperature and solvent, is crucial for directing the reaction towards the desired product. cdnsciencepub.com
One patented method for preparing this compound involves dissolving methyl 2-furoate in a solvent like carbon tetrachloride and adding molecular bromine dropwise while maintaining the solution at reflux. google.com This process results in a mixture primarily containing this compound and Methyl 5-bromo-2-furoate, with the dibrominated product being the major component. google.com
The choice of solvent plays a critical role in the outcome of bromination reactions. Solvents can influence the solubility of reagents, the stability of intermediates, and the reaction pathway itself. cdnsciencepub.com
In the bromination of furoic acid esters, chlorinated solvents like carbon tetrachloride and chloroform (B151607) are often used. google.com These non-polar, aprotic solvents are suitable for reactions with molecular bromine. The use of a solvent like 50% aqueous acetic acid has been reported for the bromination of methyl furoate to yield a substitution product. cdnsciencepub.com The solvent can affect whether the reaction proceeds via an addition or substitution mechanism. cdnsciencepub.com For example, bromination of furan in carbon tetrachloride yields a mixture of 2-bromo- and 2,5-dibromofuran, while in hydroxylic solvents, the reaction can follow a different course, sometimes leading to ring-opened products. cdnsciencepub.com
Catalytic Systems in Bromination Reactions
Esterification Routes to Furoate Derivatives
The precursor for the bromination reaction, methyl 2-furoate, is typically synthesized through the esterification of 2-furoic acid. This is a standard acid-catalyzed esterification reaction.
A common laboratory and industrial preparation involves reacting 2-furoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.commdpi.com The mixture is typically heated to reflux to drive the reaction to completion. google.com After the reaction, the excess alcohol is removed, and the product ester is purified, often by distillation under reduced pressure. google.com This method provides high yields of methyl 2-furoate. google.com
Alternative and greener methods for the synthesis of methyl 2-furoate include the oxidative esterification of furfural. mdpi.comresearchgate.net This process can be catalyzed by various materials, including gold nanoparticles supported on metal oxides like titania or zirconia, offering an efficient route from a bio-based starting material. mdpi.comresearchgate.net Lipase-catalyzed esterification of 2-furoic acid has also been explored as an environmentally benign alternative. researchgate.net
Clean Esterification of 4,5-Dibromo-2-furoic Acid
The direct esterification of 4,5-Dibromo-2-furoic acid is a primary route to obtaining this compound. cymitquimica.com Traditional methods involve reacting the carboxylic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid. google.com However, contemporary research emphasizes cleaner production pathways, including heterogeneous and enzymatic catalysis, to minimize waste and avoid harsh reagents.
Heterogeneous catalysis offers a more sustainable alternative to traditional homogeneous acid catalysis for producing furoate esters, as the catalysts can be easily recovered and reused. mdpi.com Gold-based catalysts, in particular, have shown high activity and selectivity in the oxidative esterification of furfural—a key bio-based platform chemical—to methyl 2-furoate, an analogue of the target compound. mdpi.comunito.it
Research has demonstrated that the catalytic activity is closely linked to the properties of the support material and the dispersion of the metal nanoparticles. mdpi.comunito.it For instance, in the oxidative esterification of furfural, gold catalysts supported on zirconia (ZrO₂) exhibited superior performance compared to those on ceria (CeO₂) and titania (TiO₂). unito.it The high dispersion of gold clusters on the zirconia support is believed to facilitate the activation of molecular oxygen, which is crucial for the reaction. unito.it This approach allows the reaction to proceed under mild conditions using environmentally benign oxidants like O₂ and often without the need for a base co-catalyst, making the process greener and more cost-effective. mdpi.commdpi.com
| Catalyst | Support | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Au | ZrO₂ | Furfural Oxidative Esterification | Highest activity and selectivity due to high gold dispersion and favorable acid-base properties. | unito.it |
| Au | CeO₂ | Furfural Oxidative Esterification | Intermediate activity. | unito.it |
| Au | TiO₂ | Furfural Oxidative Esterification | Lower activity compared to ZrO₂ and CeO₂ supports. | unito.it |
| CoₓOᵧ-N@C | N-doped Carbon | Furfural Oxidative Esterification | High yield and selectivity for methyl 2-furoate; catalyst was recyclable for up to five cycles without significant loss of activity. | nih.gov |
Enzymatic catalysis presents a highly specific and environmentally friendly route for esterification. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are widely used due to their broad substrate acceptance and ability to function in non-aqueous systems. researchgate.netrug.nl The enzymatic esterification of furoic acid to methyl 2-furoate has been studied, demonstrating the high efficiency of CALB. researchgate.net
Kinetic studies are crucial for optimizing reaction conditions. A study on the CALB-catalyzed esterification of furoic acid developed a mathematical model to analyze the reaction kinetics. researchgate.net The findings indicated that the enzyme had a significantly higher activity for esterification than for the reverse hydrolysis reaction. researchgate.net The maximum yield of methyl 2-furoate reached 82.5% after 24 hours under optimized conditions. researchgate.net The choice of solvent is also critical; bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and p-cymene (B1678584) have been successfully used in the enzymatic synthesis of other furan-based esters and polymers, offering greener alternatives to conventional organic solvents. acs.orgrsc.org
| Enzyme | Substrate | Product | Max. Yield | Key Optimization Factor | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Furoic Acid | Methyl 2-furoate | 82.5% | Reaction time (24h), enzyme activity vs. hydrolysis. | researchgate.net |
| Immobilized CALB (Novozym 435) | Furfuryl Alcohol & Oleic Acid | Furfuryl Oleate | 99% | Solvent-free conditions, temperature (55-60°C). | researchgate.net |
| Immobilized CALB (Novozym 435) | 2,5-Bis(hydroxymethyl)furan & Long-chain fatty acids | BHMF Diesters | 89-99% | Use of bio-based solvent (2-MeTHF). | acs.org |
Precursor Derivatization Strategies
The synthesis of this compound relies on the availability of its precursor, 4,5-dibromo-2-furoic acid. A common strategy for obtaining this precursor involves the bromination of a furoic acid ester. google.com In one documented process, methyl 2-furoate is brominated using bromine in a chlorinated organic solvent like carbon tetrachloride. google.com This reaction yields a mixture primarily composed of this compound and methyl 5-bromo-2-furoate, with the dibromo derivative being the major product (in a molar ratio of approximately 9:1). google.com The mixture of brominated esters can then be saponified to produce the corresponding carboxylic acids. google.com This method of brominating the ester rather than the free acid has been found to improve the yield of the desired brominated derivative. google.com
Green Chemistry Principles in this compound Synthesis
The synthesis of furan derivatives, including this compound, is increasingly guided by the principles of green chemistry. uliege.be This involves designing chemical processes that are more efficient, safer, and less polluting. Key principles relevant to furan chemistry include the use of renewable feedstocks, enhancing atom economy, and employing safer solvents and catalysts. uliege.befrontiersin.org
Sustainable protocols for furan derivative synthesis aim to replace hazardous reagents and minimize energy consumption. The use of heterogeneous catalysts for oxidative esterification, for example, avoids the use of stoichiometric and often toxic oxidants like potassium permanganate, instead utilizing clean oxidants like molecular oxygen. mdpi.comunito.it Similarly, enzymatic reactions are conducted under mild temperature and pressure conditions, reducing energy demands and avoiding unwanted byproducts. acs.org The development of solvent-free reaction conditions or the use of bio-based solvents like citrus-derived alkenes further enhances the sustainability of these processes. researchgate.netrsc.org Research into one-pot reactions, which combine multiple synthetic steps into a single process, also represents a key strategy for making the production of compounds like 3-acetamido-5-acetylfuran (B13792600) more efficient and economically viable. rsc.org
Furan chemistry is intrinsically linked to green chemistry through its use of renewable, bio-based feedstocks. uliege.befrontiersin.org The furan ring, a core component of this compound, can be derived from platform chemicals obtained from the dehydration of sugars found in lignocellulosic biomass. rsc.org Furfural, produced from C5 sugars (like xylose from hemicellulose), and 5-hydroxymethylfurfural (B1680220) (5-HMF), from C6 sugars (like fructose (B13574) and glucose from cellulose), are cornerstone bio-based intermediates. uliege.bersc.orgspecialchem.com These "sleeping giants" of renewable chemicals serve as starting materials for a vast array of furan derivatives, including furoic acid, which is a direct precursor in some synthetic routes to this compound. google.comspecialchem.com The use of biomass not only provides a renewable carbon source but also offers the potential for more atom-economical synthetic pathways compared to traditional petrochemical routes. uliege.be
Iii. Mechanistic Investigations of Reactions Involving Methyl 4,5 Dibromo 2 Furoate
Reactivity of the Furan (B31954) Ring System and Bromine Substituents
The furan ring is an electron-rich aromatic system, making it inherently more susceptible to electrophilic attack than benzene. pearson.comwikipedia.org However, the substituents on Methyl 4,5-dibromo-2-furoate introduce competing effects that modify this intrinsic reactivity.
Furan's aromaticity allows it to undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. pearson.com The presence of the oxygen heteroatom donates electron density into the ring, which stabilizes the cationic intermediate (sigma complex) formed during the reaction, making furans, thiophenes, and pyrroles more reactive than benzene. wikipedia.org In unsubstituted furan, electrophilic attack preferentially occurs at the 2-position, which is more nucleophilic than the 3-position. pearson.com
For substituted furans, the nature and position of the substituents dictate the rate and regioselectivity of further substitution. Electron-withdrawing groups, such as the methyl carboxylate group at the 2-position in the title compound, generally deactivate the furan ring towards electrophilic attack. pharmaguideline.com Conversely, these deactivating groups can direct incoming electrophiles to specific positions. For instance, furans with an electron-withdrawing substituent at the 2-position typically direct subsequent bromination to the 5-position. pharmaguideline.com In the case of this compound, the positions susceptible to electrophilic attack (3 and 5, and to a lesser extent, 4) are already substituted, making further electrophilic substitution challenging without displacement of an existing group.
The stability of the furan ring itself can be compromised during certain electrophilic reactions. For example, the reaction of furan with bromine in aqueous solution can lead to ring-opening, forming malealdehyde. cdnsciencepub.com However, the presence of deactivating groups, like in methyl 2-furoate, can stabilize the ring and favor substitution over addition or ring-opening. cdnsciencepub.com
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution of Furan
| Substituent Type | Effect on Reactivity | Directing Effect (Example) | Reference |
|---|---|---|---|
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Activating (Increases rate) | Directs to position 5 if at position 2 | matanginicollege.ac.in |
| Electron-Withdrawing Group (e.g., -CO₂Me) | Deactivating (Decreases rate) | Directs to position 5 if at position 2 | pharmaguideline.com |
| Halogen (e.g., -Br) | Deactivating (Inductive effect) but can stabilize intermediates | Complex, depends on conditions | scispace.comwikipedia.org |
The bromine atoms in this compound are potential sites for nucleophilic substitution. Halogenated furans, particularly those bearing electron-withdrawing groups, are more reactive towards nucleophiles than their unsubstituted counterparts. pharmaguideline.com The electron-withdrawing methyl carboxylate group enhances the electrophilicity of the furan ring, making the carbon atoms attached to the bromine atoms more susceptible to nucleophilic attack. This allows the bromine atoms to be displaced by various nucleophiles. cymitquimica.com This reactivity is a key feature in the synthetic utility of such compounds, allowing for the introduction of diverse functional groups onto the furan scaffold through reactions like palladium-catalyzed cross-coupling or direct aromatic nucleophilic substitution. researchgate.net
Exploration of Pericyclic Reactions in Furan Systems
Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis. amazonaws.comalchemyst.co.uk Furans can participate as the 4π-electron component in one of the most famous pericyclic reactions, the Diels-Alder cycloaddition.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. amazonaws.com Furan and its derivatives are frequently used as dienes in these reactions, leading to the formation of 7-oxanorbornene adducts. tudelft.nl The aromatic character of furan means that the Diels-Alder reaction is often reversible, and the stability of the resulting cycloadduct is a critical factor. amazonaws.com The reactivity of the furan diene is highly dependent on its substituents. Electron-donating groups on the furan ring generally increase the reaction rate in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups decrease it. rsc.org
The effect of halogen substituents on the reactivity of furans in Diels-Alder reactions is a subject of detailed study and presents a phenomenon known as the "halogen effect". nih.gov While halogens are electron-withdrawing and would be expected to decrease the rate of normal-electron-demand Diels-Alder reactions, studies on intramolecular furan Diels-Alder (IMDAF) reactions have shown that halogen substitution can, counterintuitively, increase the reaction rate and exergonicity. nih.govrsc.org
This effect is not well explained by frontier molecular orbital (FMO) theory alone. rsc.orgrsc.org Instead, the enhanced reactivity is thought to be controlled by a combination of factors, including the stabilization of positive charge in the transition state, steric effects, and favorable dipolar interactions. rsc.org For instance, computational studies on IMDAF reactions have identified a stabilizing C-X (where X is a halogen) dipole-dipole interaction that contributes to lowering the transition state energy. researchgate.net
Table 2: Halogenation Effects in Intramolecular Furan Diels-Alder (IMDAF) Reactions
| Substrate Feature | Observed Effect on IMDAF Reaction | Proposed Explanation | Reference |
|---|---|---|---|
| Halogen on Furan Ring | Increased reaction rate and exergonicity | Transition state stabilization, dipolar interactions, steric effects | nih.govrsc.org |
| Halogen on Dienophile | Slower reaction, less thermodynamically favorable | Destabilizing electronic or steric effects | rsc.orgrsc.org |
| Halogen on both Furan and Dienophile | Intermediate reactivity; outcome depends on specific substitution pattern | Interplay of competing electronic and steric factors | rsc.orgresearchgate.net |
The orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the products in cycloaddition reactions are critical aspects of their synthetic utility. In Diels-Alder reactions involving unsymmetrically substituted furans, the substituent pattern provides a powerful tool for controlling the outcome. acs.orgnih.gov
Regioselectivity in polar cycloadditions is often governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. conicet.gov.ar For furans, the regioselectivity can be predicted by considering the electronic effects of the substituents on the diene. For example, in (4+3) cycloadditions, 2-substituted furans often favor a "syn" regiochemistry, while 3-substituted furans favor an "anti" outcome. nih.gov
Stereoselectivity , particularly the preference for endo or exo products, is also strongly influenced by the furan's substituents. According to the Alder endo rule, the kinetically favored product in many Diels-Alder reactions is the endo isomer, a preference often attributed to secondary orbital interactions. amazonaws.com However, for furan cycloadditions, the situation is complex. While reactions with monosubstituted furans may favor endo products, the presence of substituents at the 2- and 3-positions can lead to a preference for the exo product due to steric hindrance. acs.org The reversibility of the furan Diels-Alder reaction can also play a role, as the thermodynamically more stable exo product may be favored under conditions that allow for equilibration. amazonaws.com
Computational Insights into Furan Diels-Alder Chemistry
Computational studies have provided significant insights into the mechanistic details of Diels-Alder reactions involving furan and its derivatives. While specific computational data for this compound is not extensively documented in readily available literature, the behavior of this compound can be inferred from computational studies on similarly substituted furans. These studies collectively indicate that the nature and position of substituents on the furan ring play a critical role in the reactivity and selectivity of the Diels-Alder reaction.
The presence of electron-withdrawing groups, such as the ester and bromine atoms in this compound, is generally found to decrease the reactivity of the furan ring as a diene in normal-electron-demand Diels-Alder reactions. rsc.org This is attributed to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan, which reduces the orbital interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org
A comprehensive synthetic and computational study on the effect of halogen substitution in intramolecular furan Diels-Alder (IMDAF) reactions revealed that halogenation can make the reactions slower and less thermodynamically favorable. rsc.org The study highlighted that the interplay of several factors, including positive charge stabilization in the transition state, steric effects, and dipolar interactions, governs these reactions. rsc.org Notably, frontier orbital effects were not found to be the primary determinant of reaction viability in these halogenated systems. rsc.org
Computational models, such as the Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA), have been employed to quantitatively analyze the reactivity and selectivity trends in Diels-Alder reactions of substituted furans. rsc.orgresearchgate.net These models help in understanding how substituents modify the activation barriers and the stability of the resulting cycloadducts. For instance, strong electron-donating groups are found to significantly increase the reactivity, whereas electron-withdrawing groups have the opposite effect. rsc.orgresearchgate.net
The following table, based on computational studies of various substituted furans reacting with maleimide, illustrates the predicted influence of substituents on the reaction and transition state free energies. Although this compound is not explicitly included, the data for furans with electron-withdrawing groups (like formyl) provides an indication of the expected energetic profile.
Table 1: Computed Reaction and Transition State Free Energies for Diels-Alder Reactions of Substituted Furans with Maleimide.
| Furan Substituent | Position | Reaction Free Energy (ΔG, kcal/mol) for exo adduct | Transition State Barrier (ΔG‡, kcal/mol) for exo adduct |
|---|---|---|---|
| -H | - | -9.4 | 18.9 |
| 2-Me | 2 | -8.9 | 19.5 |
| 3-Me | 3 | -9.1 | 19.1 |
| 2-OMe | 2 | -7.5 | 20.3 |
| 3-OMe | 3 | -8.2 | 19.8 |
| 2-CHO | 2 | 0.9 | 25.6 |
| 3-CHO | 3 | -1.2 | 24.3 |
Data adapted from computational predictions for reactions with maleimide. researchgate.net This table demonstrates the general trend of how different substituents on the furan ring can affect the thermodynamics (Reaction Free Energy) and kinetics (Transition State Barrier) of the Diels-Alder reaction.
Reaction Kinetic and Thermodynamic Studies
The kinetics and thermodynamics of Diels-Alder reactions involving furan derivatives are intricately linked and are significantly influenced by the substituents on both the furan ring and the dienophile. For furan itself, the Diels-Alder reaction is often reversible, a consequence of the aromatic stabilization of the furan ring which is lost upon cycloaddition. nih.govsemanticscholar.org This reversibility means that the reaction is often under thermodynamic control, particularly at elevated temperatures. masterorganicchemistry.com
For this compound, the presence of two bromine atoms and a carboxylate group, all of which are electron-withdrawing, is expected to have a profound impact on both the kinetic and thermodynamic parameters of its reactions.
Kinetics: The rate of a normal-electron-demand Diels-Alder reaction is largely governed by the energy gap between the diene's HOMO and the dienophile's LUMO. total-synthesis.com Electron-withdrawing substituents on the furan ring lower its HOMO energy, leading to a larger energy gap and consequently a slower reaction rate. rsc.org Therefore, Diels-Alder reactions involving this compound are anticipated to be kinetically slow. For instance, a model reaction of methyl furoate with 1,6-bis(N-maleimido)hexane showed only about 20% conversion after four days at 70 °C. nih.gov The additional presence of two bromine atoms would likely further decrease the reaction rate.
Thermodynamics: The aromaticity of the furan ring provides a thermodynamic barrier to the Diels-Alder reaction, making the cycloaddition less exothermic compared to reactions with non-aromatic dienes. nih.gov Halogen substitution on the furan has been shown in computational studies to make the intramolecular Diels-Alder reaction less thermodynamically favorable. rsc.org This suggests that the equilibrium for the Diels-Alder reaction of this compound may not strongly favor the product.
The interplay between kinetics and thermodynamics is crucial. In many furan Diels-Alder reactions, the endo adduct is the kinetic product, formed faster due to favorable secondary orbital interactions, while the exo adduct is the thermodynamic product, being more stable. masterorganicchemistry.com Due to the reversibility of the reaction, the initially formed kinetic product can revert to the starting materials and then re-form as the more stable thermodynamic product, especially at higher temperatures. masterorganicchemistry.com
The following table provides kinetic data for the reaction of hydroxyl radicals with furan and its alkylated derivatives, which can serve as a proxy for understanding the influence of substituents on reaction rates, although it is not a Diels-Alder reaction.
Table 2: Bimolecular Rate Coefficients for the Reaction of OH Radicals with Furan and Alkylated Furans at 298 K.
| Reactant | Rate Coefficient (k) at 298 K (cm3 molecule-1 s-1) |
|---|---|
| Furan | (3.34 ± 0.48) × 10-11 |
| 2-Methylfuran | (7.38 ± 0.37) × 10-11 |
| 2,5-Dimethylfuran | (1.10 ± 0.10) × 10-10 |
Data from a kinetic study of OH radical reactions. whiterose.ac.ukwhiterose.ac.uk This table illustrates that the rate of reaction increases with electron-donating alkyl substitution on the furan ring.
Iv. Advanced Spectroscopic Characterization of Methyl 4,5 Dibromo 2 Furoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, providing insights into the chemical environment of individual atoms.
The ¹H NMR spectrum of Methyl 4,5-dibromo-2-furoate is anticipated to exhibit two distinct signals corresponding to the two types of protons in the molecule. The methyl protons of the ester group are expected to appear as a singlet, typically in the range of δ 3.8-4.0 ppm. libretexts.org The single proton on the furan (B31954) ring is predicted to resonate as a singlet in the aromatic region, likely between δ 7.0-7.5 ppm, due to the deshielding effects of the adjacent ester group and bromine atoms. msu.edu The absence of adjacent protons results in singlet multiplicity for both signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.8-4.0 | Singlet |
The ¹³C NMR spectrum of this compound is expected to display six signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at the lowest field, around 160-165 ppm. The carbons of the furan ring are expected to appear in the range of 110-150 ppm, with the carbon attached to the ester group (C-2) and the bromine atoms (C-4 and C-5) showing distinct chemical shifts. The methyl carbon of the ester group will resonate at a higher field, typically around 50-55 ppm. scirp.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160-165 |
| C-2 (furan) | 140-145 |
| C-5 (furan) | 115-120 |
| C-4 (furan) | 110-115 |
| C-3 (furan) | 118-123 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the furan ring are anticipated to appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The presence of the furan ring can also be confirmed by characteristic ring stretching vibrations. The C-Br stretching vibrations are expected to be observed at lower frequencies, typically in the range of 500-700 cm⁻¹.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1720-1740 |
| C-O Stretch (Ester & Furan) | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₄Br₂O₃), the molecular ion peak [M]⁺ is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). libretexts.org This will result in three peaks at m/z 282, 284, and 286 with a relative intensity ratio of approximately 1:2:1. uni.lu Common fragmentation pathways for furan derivatives often involve the loss of the ester group or halogen atoms. researchgate.neted.ac.uk
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
|---|---|
| [M]⁺ (with ²x⁷⁹Br) | 282 |
| [M]⁺ (with ⁷⁹Br, ⁸¹Br) | 284 |
| [M]⁺ (with ²x⁸¹Br) | 286 |
| [M-OCH₃]⁺ | 251, 253, 255 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and for analyzing its presence in complex mixtures. nih.gov The gas chromatogram provides a retention time that is characteristic of the compound under specific analytical conditions, and the mass spectrometer provides a mass spectrum that confirms its identity. sphinxsai.comcore.ac.uk This method is particularly useful for monitoring reaction progress and for quality control of the final product. chemimpex.com
Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. Furan and its derivatives typically exhibit absorption maxima in the ultraviolet region. msu.edu For this compound, the presence of the conjugated system of the furan ring and the ester group, along with the bromine substituents, is expected to result in absorption maxima (λ_max) in the range of 250-300 nm. researchgate.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
V. Computational Chemistry Studies on Methyl 4,5 Dibromo 2 Furoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict a wide range of molecular properties. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be instrumental in elucidating the fundamental electronic characteristics of Methyl 4,5-dibromo-2-furoate.
A foundational step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The analysis also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
Currently, there are no specific published studies detailing the DFT-optimized geometry or a full vibrational analysis for this compound. Such data, if available, would be presented as follows:
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C3 | Data not available |
| Bond Length | C4-Br | Data not available |
| Bond Length | C5-Br | Data not available |
| Bond Angle | O1-C2-C3 | Data not available |
| Dihedral Angle | C3-C4-C5-O1 | Data not available |
This table is for illustrative purposes only, as specific data from peer-reviewed literature is not available.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. tum.de It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A computational study on this compound would calculate the energies of these orbitals and map their spatial distribution. This would reveal which parts of the molecule are most electron-rich (HOMO) and electron-poor (LUMO), providing insight into its behavior in chemical reactions. Despite the importance of such an analysis, specific FMO data for this compound have not been reported in the available literature.
Table 2: Predicted FMO Properties for this compound (Hypothetical)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as specific data from peer-reviewed literature is not available.
Conceptual DFT provides a range of descriptors that quantify global and local reactivity. ambeed.com These indices are derived from how the energy of the system changes with respect to the number of electrons or the external potential. Key global descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of electrons.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity (N): Quantifies the ability of a molecule to donate electrons.
Local reactivity descriptors, such as the Fukui function, identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. While the theoretical framework for these calculations is well-established, specific values for this compound are absent from the scientific literature.
Adsorption and Interaction Studies
Computational methods are frequently used to study how molecules adsorb onto surfaces or interact with other molecules, which is crucial for applications in catalysis, materials science, and sensor technology. Such studies on this compound could, for example, investigate its binding energy and orientation on a metal or polymer surface. These calculations often employ DFT to model the intermolecular forces and electronic changes upon interaction. At present, there are no published computational studies focused on the adsorption or specific intermolecular interactions of this compound.
Theoretical Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a chemical reaction. This allows for the determination of activation energies, which govern the reaction rate, and provides a detailed understanding of how bonds are broken and formed.
For this compound, theoretical studies could predict the pathways of its common reactions, such as nucleophilic substitution at the bromine-substituted carbons or reactions involving the ester group. However, specific theoretical predictions of reaction pathways and transition states involving this compound are not available in the reviewed scientific literature.
Vi. Applications in Complex Organic Synthesis and Material Science
Methyl 4,5-Dibromo-2-furoate as a Key Building Block
The strategic placement of two bromine atoms on the furan (B31954) ring makes this compound an essential building block for creating more intricate and diverse molecules. chemimpex.com These bromine atoms can participate in various reactions, including nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a wide range of furan derivatives. chemimpex.comresearchgate.net
The presence of two distinct bromine atoms at the C4 and C5 positions of the furan ring allows for the divergent synthesis of poly-substituted furans. researchgate.net This approach enables the creation of a library of furan derivatives with diverse substitution patterns, which is highly valuable in medicinal chemistry and materials science for developing new therapeutic agents and materials with specific properties. chemimpex.comrsc.orgrsc.org The ability to selectively functionalize each bromine position is key to this strategy. For instance, the total synthesis of furan and thiophene (B33073) analogs of the potent antitumor antibiotic duocarmycin SA has been achieved starting from methyl 4,5-dibromo-2-furancarboxylate and its thiophene counterpart. researchgate.net
Multi-component reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient in organic synthesis. This compound can serve as a strategic component in such reactions. Its di-bromo functionality allows for sequential or simultaneous couplings with different reaction partners, leading to the rapid construction of complex molecular scaffolds.
Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide variety of substituents onto the furan core. researchgate.netacs.org
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. nih.govmdpi.com Investigations into the Suzuki-Miyaura coupling of this compound have demonstrated its utility in synthesizing substituted furan derivatives. acs.orgmdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | High | nih.gov |
This table is a representative summary and specific yields may vary based on detailed experimental conditions.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgrsc.org This reaction has been successfully applied to this compound for the synthesis of alkynyl-substituted furans. sioc-journal.cnresearchgate.net These products are valuable intermediates for the synthesis of more complex molecules, including natural products and functional materials.
Table 2: Examples of Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | Good | sioc-journal.cn |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | Toluene | Moderate | researchgate.net |
This table is a representative summary and specific yields may vary based on detailed experimental conditions.
A key aspect of the synthetic utility of this compound is the potential for site-selective functionalization of the two bromine atoms. nih.gov The reactivity of the C4 and C5 positions can be influenced by the electronic and steric environment, as well as the specific reaction conditions employed. Generally, in 2,3-dihalofurans, coupling reactions can be selectively accomplished at the C2 position. researchgate.net However, in the case of this compound, the electronic influence of the ester group and the inherent properties of the furan ring direct the regioselectivity. Studies on related dihalogenated heterocycles have shown that factors such as the choice of catalyst, ligands, and additives can reverse the intrinsic site selectivity. nih.gov This allows for a stepwise and controlled introduction of different substituents at the C4 and C5 positions, providing access to a vast array of uniquely substituted furan compounds. mdpi.com
Synthesis of Novel Materials with Enhanced Properties
This compound serves as a versatile building block in the field of material science, primarily due to its highly functionalized furan core. The presence of two bromine atoms and an ester group on the aromatic furan ring allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of novel organic materials with tailored and enhanced properties. The exploration of this compound in material science is focused on creating materials with improved thermal stability and specific chemical resistance. Current time information in Bangalore, IN. Its utility extends to the development of advanced materials such as Metal-Organic Framework (MOF) ligands, materials for Organic Light-Emitting Diodes (OLEDs), and various electronic and optical materials. bldpharm.com
Detailed research into polymers derived from similar brominated heterocyclic monomers has demonstrated pathways to materials with significant optical and electronic properties. For instance, polymers incorporating furan and other heterocyclic units can exhibit dual-band absorption spectra and are often investigated for their electrochromic properties, meaning they can change color when a voltage is applied. researchgate.net The optical band gap, a crucial parameter for semiconductor materials, can be tuned by the specific chemical structure of the monomers. While direct data on polymers exclusively synthesized from this compound is not extensively detailed in publicly available literature, the principles of polymer chemistry suggest that its incorporation would influence properties such as solubility, molecular weight, and the final optoelectronic behavior of the material. whiterose.ac.uk
The thermal properties of polymers are also a critical consideration for their application in electronic devices, which can generate heat during operation. Research on aromatic polyesters, a class of polymers to which derivatives of this compound would belong, indicates that the rigidity and aromaticity of the polymer backbone are key to achieving high thermal stability. acs.org Coordination polymers and complexes, another class of materials, also show that thermal stability can be significant, with some structures being stable at temperatures up to 300 °C. researchgate.net
The following table outlines the potential enhanced properties of materials that could be synthesized using this compound as a building block, based on the characteristics of analogous polymer systems.
| Property Category | Potential Enhancement | Rationale |
| Electronic Properties | Tunable Optical Band Gap | Incorporation of the furan moiety and potential for donor-acceptor structures allows for engineering of the HOMO/LUMO energy levels. |
| Electrochromism | Conjugated polymers derived from heterocyclic monomers frequently exhibit electrochromic behavior, useful for smart windows and displays. researchgate.net | |
| Optical Properties | Enhanced Luminescence | The rigid, conjugated structure can lead to materials with interesting photoluminescent properties, including aggregation-induced emission. mdpi.com |
| Controlled Refractive Index | The chemical composition of the polymer directly influences its refractive index, a key parameter for optical components. | |
| Thermal Properties | High Thermal Stability | The aromatic furan ring contributes to a rigid polymer backbone, which generally leads to higher decomposition temperatures. acs.org |
| Chemical Properties | Corrosion Inhibition | Furoate derivatives have been shown to form protective layers on metal surfaces, indicating potential for anti-corrosion coatings. |
Vii. Medicinal Chemistry and Pharmaceutical Development Applications
Precursor Role in the Synthesis of Bioactive Molecules
The chemical reactivity of Methyl 4,5-dibromo-2-furoate makes it a valuable starting material for constructing more complex molecules with significant biological properties. chemimpex.com
This compound is a crucial intermediate in the synthesis of 4-Amino-2-furancarboxylic Acid. cookechem.com This aminofuran is the characteristic structural element of the proximicins, a family of naturally occurring polyamides. cookechem.comnih.gov The total synthesis of proximicins A, B, and C has been successfully achieved, underscoring the importance of developing efficient synthetic routes to key building blocks like 4-amino-2-furan carboxylic acid. nih.govacs.orgresearchgate.net Proximicins are recognized as novel aminofuran antibiotics isolated from marine strains of the actinomycete Verrucosispora. cookechem.com Further research has led to the synthesis of a new class of AT-selective DNA-binding agents derived from the proximicin structure. nih.gov
An efficient synthesis of proximicins A, B, and C has been reported, which relies on an optimized copper-catalyzed amidation method to prepare the key methyl 4-Boc-aminofuran-2-carboxylate unit in good yield over three steps. nih.gov Biological evaluation of these synthesized proximicins revealed significant bioactivity. Proximicin B demonstrated noteworthy activity against antibiotic-resistant Gram-positive cocci, including several strains of methicillin- and multidrug-resistant Staphylococcus aureus, and was also active against Enterococcus faecalis. nih.gov
The proximicins, derived from this compound, have also been identified as potent anti-cancer compounds. cookechem.com Their antitumor activity has been evaluated using cellular methods. nih.gov Proximicin B was found to induce apoptosis in both Hodgkin's lymphoma and T-cell leukemia cell lines. nih.gov Furthermore, Proximicin C exhibited significant cytotoxicity against glioblastoma and breast carcinoma cells. nih.gov
The furan (B31954) nucleus, in general, is considered a pharmacologically active entity, and compounds containing a furan ring have garnered increasing attention for their promising anticancer activity. mdpi.com For instance, a furan-2-carboxamide molecule has demonstrated potent antiproliferative activity against a panel of cancer cell lines in vitro. mdpi.com Another furan derivative showed powerful cytotoxic activities at the nanomolar level against various human cancer cell lines. mdpi.com The development of furan-based derivatives as anticancer agents is an active area of research, with some compounds showing the ability to induce cell cycle arrest and apoptosis. mdpi.comnih.gov The unique brominated furan structure of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com
Table 1: Anticancer Activity of Proximicins
| Compound | Cancer Cell Line | Biological Effect | Reference |
|---|---|---|---|
| Proximicin B | Hodgkin's lymphoma | Induces apoptosis | nih.gov |
| Proximicin B | T-cell leukemia | Induces apoptosis | nih.gov |
| Proximicin C | Glioblastoma | High cytotoxicity | nih.gov |
| Proximicin C | Breast carcinoma | High cytotoxicity | nih.gov |
Furan Derivatives as Scaffolds for Therapeutic Agents
The furan ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. ijabbr.comijabbr.comwisdomlib.orgutripoli.edu.ly The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with biological targets and provide metabolic stability. ijabbr.com
Furan derivatives have a long history of use as antimicrobial agents. researchgate.netnih.govresearchgate.net The inclusion of the furan nucleus is a key synthetic strategy in the pursuit of new drugs to combat microbial resistance. researchgate.net Numerous furan derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netnih.gov For example, some 2(3H)-furanones have shown promising antimicrobial activity. nih.gov A study on furan-derived chalcones and their pyrazoline derivatives identified compounds with inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. mdpi.com Specifically, chalcones 2a and 2h from the study showed broad-spectrum antimicrobial activity. mdpi.com The development of furanone derivatives as potential anti-inflammatory agents with concurrent antimicrobial activity is considered a promising area of research. nih.gov
Table 2: Antimicrobial Activity of Selected Furan Derivatives
| Compound Type | Tested Organisms | Activity | Reference |
|---|---|---|---|
| 2(3H)-Furanones | S. aureus, E. coli, R. oryza, P. citrum | MIC of 6.25 µg/mL for some derivatives | nih.gov |
| Furan-derived Chalcones | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Moderate to good activity | mdpi.com |
| Furan-3-carboxamides | Yeast, filamentous fungi, bacteria, alga | Significant in vitro antimicrobial activity for some derivatives | nih.gov |
Furanones, a class of compounds that can be derived from furan precursors, are known to possess significant anti-inflammatory properties. researchgate.netdovepress.comgoogle.com Some 4,5-diaryl 3(2H)-furanones have been synthesized and studied for their anti-inflammatory and COX-1/2 inhibitory action. nih.gov One such derivative exhibited a COX-1 IC50 of 2.8 μM and an anti-inflammatory activity of 54% in a carrageenan paw edema model. nih.gov The anti-inflammatory effects of furanones are thought to be related to their antioxidant properties, as they can act as potent superoxide (B77818) anion scavengers and lipid peroxidation inhibitors. dovepress.com The development of furanone derivatives as selective COX-2 inhibitors is an area of interest for creating anti-inflammatory drugs with fewer side effects. nih.gov
Structure-Activity Relationship (SAR) Studies of Brominated Furanones
Structure-activity relationship (SAR) studies on brominated furanones have provided valuable insights into the structural features required for their biological activity. These studies are crucial for designing more potent and selective therapeutic agents. nih.govrsc.org Research on a library of brominated 3-alkyl-5-methylene-2(5H)-furanones revealed that the length of the 3-alkyl chain and the bromination pattern of the ring significantly impact their biological activity as inhibitors of Salmonella biofilm formation and quorum sensing in Vibrio harveyi. nih.govuni.lu
A key finding was that the introduction of a bromine atom on the 1'-position of the 3-alkyl chain dramatically enhanced the activity of the furanones in both tested biological systems. nih.govuni.lu Another SAR study focusing on inhibiting Escherichia coli biofilm formation identified a conjugated exocyclic vinyl bromide on the furanone ring as the most critical structural element for non-toxic inhibitory activity. nih.gov In contrast, furanones with monosubstituted bromide groups on saturated carbons were found to be toxic and attenuated bacterial growth. nih.gov These findings highlight the importance of the precise placement and chemical environment of the bromine substituent in determining the biological profile of brominated furanones.
Table 3: Key Findings from SAR Studies of Brominated Furanones
| Structural Feature | Biological Effect | Organism(s) | Reference |
|---|---|---|---|
| Length of 3-alkyl chain and ring bromination pattern | Major effect on biofilm inhibition and quorum sensing antagonism | Salmonella Typhimurium, Vibrio harveyi | nih.govuni.lu |
| Bromine at the 1' position of the 3-alkyl chain | Drastically enhanced activity | Salmonella Typhimurium, Vibrio harveyi | nih.govuni.lu |
| Conjugated exocyclic vinyl bromide on the furanone ring | Most important for non-toxic biofilm inhibition | Escherichia coli | nih.gov |
| Monosubstituted bromide on saturated carbons | Toxic effect, attenuates bacterial growth | Escherichia coli | nih.gov |
Viii. Agricultural Chemistry and Environmental Applications
Formulation of Agrochemicals (Pesticides and Herbicides)
The formulation of a pesticide involves the combination of the active ingredient with various inert materials to create a product that is easy to handle, store, and apply. ufl.edu These formulations can be in various forms, such as emulsifiable concentrates (EC), wettable powders (WP), granules (G), or ultra-low volume (ULV) concentrates. ufl.edu While specific formulation details involving Methyl 4,5-dibromo-2-furoate are proprietary and not publicly available, its role as a building block suggests its incorporation into a variety of formulation types depending on the final active ingredient's properties and intended use.
Research in agricultural chemistry continues to explore the use of halogenated compounds like this compound to develop new agrochemicals with improved efficacy and environmental profiles. The goal is to create targeted solutions that are effective at lower application rates, thereby reducing the potential for environmental contamination.
Analytical Methods for Environmental Monitoring
The increasing use of brominated compounds in various industrial and agricultural applications necessitates the development of sensitive and reliable analytical methods for their detection in the environment. These methods are essential for assessing the extent of contamination, understanding the environmental fate of these compounds, and ensuring regulatory compliance.
Detection and Quantification of Brominated Compounds in Environmental Samples
The detection of brominated compounds, including those derived from or related to this compound, in environmental matrices such as water, soil, and sediment often involves sophisticated analytical techniques. epa.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of such compounds due to its high sensitivity and selectivity. mdpi.comnih.gov For enhanced sensitivity, particularly for trace-level detection, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is often employed. epa.gov
The general workflow for analyzing environmental samples for brominated compounds typically includes:
Sample Extraction: The initial step involves extracting the target compounds from the sample matrix. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or Soxhlet extraction are commonly used. nih.gov
Cleanup: The extracted sample then undergoes a cleanup process to remove interfering substances that could affect the accuracy of the analysis. This may involve techniques like gel permeation chromatography or column chromatography with adsorbents like silica (B1680970) gel or Florisil. epa.gov
Instrumental Analysis: The cleaned extract is then analyzed using GC-MS or HRGC/HRMS. The compounds are separated based on their boiling points and polarity in the gas chromatograph and then detected and quantified by the mass spectrometer. nih.gov
The United States Environmental Protection Agency (EPA) has developed specific methods, such as EPA Method 1614A, for the determination of brominated diphenyl ethers (BDEs) in various environmental matrices. epa.gov While this method is specific to BDEs, the principles and techniques can be adapted for the analysis of other brominated organic compounds. epa.gov
Furthermore, techniques like total reflection X-ray fluorescence spectrometry (TXRF) have been explored for the determination of total bromine and bromide content in soils, offering a rapid and less destructive analytical approach. researchgate.net
The development and application of these analytical methods are crucial for monitoring the environmental levels of brominated compounds and ensuring the safety of our ecosystems.
Ix. Future Research Directions and Perspectives
Innovations in Green and Sustainable Synthesis of Halogenated Furoates
The development of environmentally benign synthetic routes for halogenated compounds is a critical objective in modern chemistry. chemrxiv.org Future research in this area will likely focus on moving away from traditional bromination methods, which often involve hazardous reagents and produce significant waste, towards greener alternatives.
Key areas of innovation may include:
Catalytic Bromination: Investigating novel catalytic systems that can efficiently and selectively brominate the furan (B31954) ring with higher atom economy. This could involve the use of metal-based or organocatalysts that can be recycled and operate under milder reaction conditions.
Electrochemical Synthesis: Exploring electrochemical methods for the amidation and subsequent halogenation of furan derivatives. chemrxiv.org This approach offers a sustainable alternative by minimizing the use of chemical oxidants and reagents. chemrxiv.org
Flow Chemistry: Implementing continuous flow reactors for the synthesis of methyl 4,5-dibromo-2-furoate. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability compared to batch processes.
Bio-inspired Catalysis: Drawing inspiration from enzymatic halogenation processes found in nature to design new biomimetic catalysts for the selective bromination of furoates.
Recent studies on the green synthesis of halogenated flavonoids, which emphasize minimizing hazardous reagents and solvents, provide a valuable framework for developing more sustainable methods for producing halogenated furoates. researchgate.net
Advanced Mechanistic Elucidation through Computational and Experimental Synergy
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. A synergistic approach combining computational modeling and experimental studies will be instrumental in achieving this.
Future research directions include:
Computational Modeling of Reaction Pathways: Employing density functional theory (DFT) and other computational methods to model reaction intermediates and transition states in bromination reactions and subsequent functionalizations of the dibromofuroate. rsc.orgresearchgate.netnih.govvhu.edu.vn This can provide insights into the regioselectivity and stereoselectivity of these reactions. rsc.orgresearchgate.net
Spectroscopic and Kinetic Studies: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, Raman) and detailed kinetic analysis to experimentally probe reaction mechanisms. vhu.edu.vn These studies can validate computational predictions and provide a more complete picture of the reaction dynamics.
Investigating Halogen Bonding Effects: A comprehensive study on the role of halogen bonding in the reactivity and intermolecular interactions of this compound could reveal new avenues for its application in crystal engineering and supramolecular chemistry. nih.govvhu.edu.vn
Comprehensive synthetic and computational studies on the effect of halogen substitution in other furan systems have demonstrated that factors such as positive charge stabilization, steric effects, and dipolar interactions can significantly influence reactivity, sometimes more than traditional frontier molecular orbital effects. rsc.orgresearchgate.net Similar detailed investigations on this compound are warranted.
Expansion of Bioactivity Profiling and Target Identification
While this compound is recognized as a precursor to bioactive molecules, a comprehensive evaluation of its own biological activity and that of its close derivatives is still lacking. chemimpex.comcookechem.com
Future research should focus on:
Broad-Spectrum Bioactivity Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria, fungi, and viruses. unipi.itmdpi.comresearchgate.net The presence of bromine atoms can enhance the bioactivity of heterocyclic compounds. unipi.itmdpi.com
Target Identification and Mechanism of Action Studies: For any identified bioactive derivatives, subsequent research should aim to identify their specific cellular targets and elucidate their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand the relationship between its chemical features and biological activity. nih.gov This will guide the design of more potent and selective therapeutic agents. For instance, studies on other brominated furanones have shown that the position and number of bromine atoms can significantly impact their ability to interfere with bacterial quorum sensing. unipi.it
The known use of this compound as an intermediate for proximicins, which have anticancer and antibiotic properties, underscores the potential for discovering new therapeutic leads from this chemical scaffold. cookechem.com
Exploration of Novel Applications in Material Science and Catalysis
The unique electronic and structural properties of this compound suggest its potential for use in the development of novel materials and as a ligand in catalysis. chemimpex.com
Potential research avenues include:
Polymer Chemistry: Investigating the use of this compound as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability, flame retardancy, and chemical resistance. chemimpex.com The furan ring itself is a versatile platform for creating polymers. csic.es
Organic Electronics: Exploring the potential of derivatives of this compound in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The introduction of bromine atoms can modulate the electronic properties of organic molecules. acs.org Simple phenyl-furan systems have been shown to exhibit interesting photophysical properties. vhu.edu.vn
Ligand Design for Catalysis: Synthesizing novel ligands for transition metal catalysts from this compound. The bromine atoms offer sites for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to influence the activity and selectivity of the catalyst.
Metal-Organic Frameworks (MOFs): The corresponding dicarboxylic acid, 4,5-dibromofuran-2-carboxylic acid, could be explored as a building block for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis. bldpharm.com
The versatility of the furan ring, combined with the reactivity imparted by the bromine atoms, makes this compound a promising platform for the development of next-generation materials and catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4,5-dibromo-2-furoate, and how does reaction condition variability impact yield?
- Methodological Answer : The synthesis typically involves bromination of methyl 2-furoate derivatives. A high-yield method (78%) uses a two-step protocol:
Stage 1 : Reacting methyl 2-furoate with AlCl₃ in chloroform at -10°C under inert atmosphere for 30 minutes.
Stage 2 : Bromination with bromine in chloroform at 20°C for 3 hours under inert conditions .
- Critical Considerations : Inert atmosphere is crucial to prevent side reactions (e.g., oxidation or unwanted substitutions). Temperature control during bromination minimizes decomposition.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (classified as hazardous under GHS) .
- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Avoid skin contact due to potential irritation .
- Storage : Keep in sealed containers in cool (<25°C), dry, and ventilated areas away from ignition sources .
Q. How can researchers characterize this compound’s purity and structure?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine positions on the furan ring).
- Melting Point Analysis : Verify purity (reported mp: 57.5–58°C) .
- Mass Spectrometry : Validate molecular weight (283.9 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bromine atoms at positions 4 and 5 create steric bulk, potentially slowing nucleophilic substitutions.
- Electronic Effects : Electron-withdrawing bromine groups activate the carbonyl carbon for nucleophilic attack, making it useful in Suzuki-Miyaura couplings.
- Experimental Design : Compare reaction rates with mono-brominated analogs to isolate steric/electronic contributions .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic Bromination : At larger scales, bromine addition must be gradual to control heat release.
- Byproduct Formation : Monitor for di-brominated impurities via HPLC; optimize stoichiometry (e.g., bromine equivalents) .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing :
- Acidic/Base Conditions : Reflux in HCl/NaOH solutions and analyze degradation products via GC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C to assess decomposition thresholds .
Contradictions and Resolutions in Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
